molecular formula C12H12ClNO2 B070491 Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate CAS No. 172595-66-3

Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate

Cat. No. B070491
CAS RN: 172595-66-3
M. Wt: 237.68 g/mol
InChI Key: HHLUVAJKICYMKX-UHFFFAOYSA-N
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Description

“Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate” is a chemical compound with the molecular formula C11H9ClNO2 . It is also known by other names such as “(5-Chlor-2-methyl-1H-indol-3-yl)acetat” in German, “(5-Chloro-2-méthyl-1H-indol-3-yl)acétate” in French, and "1H-Indole-3-acetic acid, 5-chloro-2-methyl-, ion (1-)" .


Molecular Structure Analysis

The molecular structure of “Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate” consists of an indole ring substituted with a methyl group at the 2nd position and a chloro group at the 5th position . The indole ring is further substituted at the 3rd position with an acetate group .


Physical And Chemical Properties Analysis

“Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate” is a solid at room temperature . It has a molecular weight of 223.66 . The compound’s InChI Code is “1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3” and its InChI key is "QLTNJBDKTUWQFP-UHFFFAOYSA-N" .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Novel derivatives containing 2-azitidinones and 1,3,4 Oxadiazoles were synthesized from Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate. These compounds showed antimicrobial activity (Sreeramulu & Ashokgajapathiraju, 2014).

  • Biological Evaluation of Derivatives : Another study focused on synthesizing and characterizing 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. The antimicrobial activity of these novel compounds was screened, showcasing their potential in biological applications (Muralikrishna et al., 2014).

  • Synthesis of Novel Compounds : A study discussed the synthesis of novel 4-chloro-5-hydroxy-1H-benzo[g]indoles from related compounds, indicating potential applications in chemical synthesis and drug development (Yi, Cho, & Lee, 2005).

  • Reaction with N-Bromosuccinimide : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate underwent various reactions with N-bromosuccinimide, suggesting its potential in organic synthesis (Irikawa et al., 1989).

  • Antimicrobial and Anti-inflammatory Activity : Novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties were synthesized. These compounds displayed significant antimicrobial and anti-inflammatory activities (Gadegoni & Manda., 2013).

  • Regioselective Addition Studies : A study demonstrated the regioselective addition of aromatic amines to 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters, which is valuable for medicinal chemistry and drug development (Koz’minykh et al., 2006).

  • Catalytic Activity in Synthesis : Nickel ferrite nanoparticles were used in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, indicating the role of Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate in catalysis (Rao et al., 2019).

Safety and Hazards

“Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate” is classified under the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “Methyl (5-chloro-2-methyl-1H-indol-3-YL)acetate” and similar indole derivatives involve further exploration of their biological potential. This includes their potential use as therapeutic agents for various diseases, as well as their role in plant biology .

properties

IUPAC Name

methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLUVAJKICYMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470276
Record name Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172595-66-3
Record name Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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